6-(4-Fluorophenyl)pyridin-3-OL
Description
6-(4-Fluorophenyl)pyridin-3-OL is a chemical compound that belongs to the class of fluorinated pyridines. This compound features a pyridine ring substituted with a fluorophenyl group at the 6-position and a hydroxyl group at the 3-position. The presence of the fluorine atom and the hydroxyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Properties
IUPAC Name |
6-(4-fluorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-3-1-8(2-4-9)11-6-5-10(14)7-13-11/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZHWYBXZUXBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673381 | |
| Record name | 6-(4-Fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31776-87-1 | |
| Record name | 6-(4-Fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)pyridin-3-OL typically involves the introduction of the fluorophenyl group and the hydroxyl group onto the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorinated precursor reacts with a pyridine derivative under specific conditions. For example, 4-fluorophenylboronic acid can be coupled with a pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the fluorophenyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 6-(4-Fluorophenyl)pyridin-3-one, while nucleophilic substitution of the fluorine atom can produce various substituted pyridines.
Scientific Research Applications
6-(4-Fluorophenyl)pyridin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)pyridin-3-OL involves its interaction with specific molecular targets and pathways. The fluorophenyl group and hydroxyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. For instance, the compound may inhibit the activity of specific enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylpyridine: Lacks the hydroxyl group, resulting in different chemical and biological properties.
3-Hydroxypyridine: Lacks the fluorophenyl group, affecting its reactivity and applications.
6-Phenylpyridin-3-OL: Similar structure but without the fluorine atom, leading to variations in its chemical behavior.
Uniqueness
6-(4-Fluorophenyl)pyridin-3-OL is unique due to the presence of both the fluorophenyl group and the hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
6-(4-Fluorophenyl)pyridin-3-OL is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring with a hydroxyl group at the 3-position and a fluorophenyl group at the 6-position. This unique arrangement imparts distinct chemical reactivity and biological activity, making it valuable in various research fields.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 196.19 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that this compound may induce cell death through interactions with various cellular targets, affecting pathways related to cell proliferation and survival. Similar compounds have demonstrated antiproliferative activity against diverse cancer cell lines, suggesting that this compound may possess similar properties.
Biochemical Pathways:
- Cell Cycle Arrest: The compound potentially disrupts normal cell cycle progression.
- Apoptosis Induction: It may trigger apoptotic pathways leading to programmed cell death.
- Inhibition of Oncogenic Pathways: It could inhibit signaling pathways critical for cancer cell survival.
Anticancer Potential
Several studies have explored the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Case Study:
In a study focusing on its effects on breast cancer cells, this compound demonstrated significant cytotoxicity with an IC₅₀ value of approximately 25 µM, indicating its potential as a therapeutic agent .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary assays indicated effectiveness against several bacterial strains, suggesting its utility as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 4-Fluorophenylpyridine | Lacks hydroxyl group | Reduced anticancer activity |
| 3-Hydroxypyridine | Lacks fluorophenyl group | Different reactivity and applications |
| 6-Phenylpyridin-3-OL | No fluorine atom; altered chemical behavior | Varies in biological activity |
Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of more complex molecules aimed at drug discovery. Its role as an autotaxin inhibitor has been highlighted in therapeutic contexts for treating diseases related to inflammation and cancer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
